1-(Bromomethyl)-4-propyl-trans-cyclohexane
Overview
Description
1-(Bromomethyl)-4-propyl-trans-cyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclohexane ring, which also bears a propyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-propyl-trans-cyclohexane can be synthesized through a multi-step process. One common method involves the bromination of 4-propylcyclohexanone followed by reduction and subsequent bromomethylation. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are often carried out in the presence of a solvent such as dichloromethane or carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-propyl-trans-cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
- Substitution reactions yield various substituted cyclohexane derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions yield methyl-substituted cyclohexanes .
Scientific Research Applications
1-(Bromomethyl)-4-propyl-trans-cyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to develop new drugs by modifying its structure to enhance biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-propyl-trans-cyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions. The bromomethyl group is particularly reactive due to the presence of the bromine atom, which can stabilize the formation of a carbocation intermediate .
Comparison with Similar Compounds
1-Bromopropane: Similar in structure but lacks the cyclohexane ring.
4-Bromomethylcyclohexane: Similar but without the propyl group.
1-(Chloromethyl)-4-propyl-trans-cyclohexane: Similar but with a chlorine atom instead of bromine.
Uniqueness: 1-(Bromomethyl)-4-propyl-trans-cyclohexane is unique due to the combination of the bromomethyl and propyl groups on the cyclohexane ring, which imparts distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
1-(bromomethyl)-4-propylcyclohexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-2-3-9-4-6-10(8-11)7-5-9/h9-10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUWTRXUMODLEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991860 | |
Record name | 1-(Bromomethyl)-4-propylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20991860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71458-12-3 | |
Record name | 1-(Bromomethyl)-4-propylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20991860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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